molecular formula C8H8ClFO2S B3152155 2-(3-fluorophenyl)ethanesulfonyl Chloride CAS No. 728919-65-1

2-(3-fluorophenyl)ethanesulfonyl Chloride

Cat. No.: B3152155
CAS No.: 728919-65-1
M. Wt: 222.66 g/mol
InChI Key: KULUITPKYGNZQE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)ethanesulfonyl chloride typically involves the reaction of 3-fluorobenzene with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorophenyl)ethanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can produce sulfonamide derivatives .

Scientific Research Applications

2-(3-fluorophenyl)ethanesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.

    Biology: It is employed in the modification of biomolecules for studying biological processes.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)ethanesulfonyl chloride involves its reactivity with nucleophiles. The chlorine atom in the compound is highly reactive and can be readily replaced by nucleophiles, leading to the formation of various sulfonyl derivatives. This reactivity is exploited in various synthetic and industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)ethanesulfonyl chloride
  • 2-(2-fluorophenyl)ethanesulfonyl chloride
  • 2-(3-chlorophenyl)ethanesulfonyl chloride

Uniqueness

2-(3-fluorophenyl)ethanesulfonyl chloride is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and the properties of the resulting products. This makes it a valuable compound in various synthetic applications .

Properties

IUPAC Name

2-(3-fluorophenyl)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2S/c9-13(11,12)5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULUITPKYGNZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701284199
Record name 3-Fluorobenzeneethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728919-65-1
Record name 3-Fluorobenzeneethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728919-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluorobenzeneethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-fluorophenyl)ethanesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-fluorophenyl)ethanesulfonyl Chloride
Reactant of Route 2
2-(3-fluorophenyl)ethanesulfonyl Chloride
Reactant of Route 3
Reactant of Route 3
2-(3-fluorophenyl)ethanesulfonyl Chloride
Reactant of Route 4
2-(3-fluorophenyl)ethanesulfonyl Chloride
Reactant of Route 5
Reactant of Route 5
2-(3-fluorophenyl)ethanesulfonyl Chloride
Reactant of Route 6
Reactant of Route 6
2-(3-fluorophenyl)ethanesulfonyl Chloride

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